Hippuric acid
Overview
Description
Hippuric acid, also known as benzamidoacetic acid, is a carboxylic acid and organic compound found in the urine of herbivorous animals. The name is derived from the Greek words “hippos” (horse) and “ouron” (urine). It is formed from the combination of benzoic acid and glycine. Levels of this compound rise with the consumption of phenolic compounds found in fruit juice, tea, and wine .
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: A modern synthesis of this compound involves the acylation of glycine with benzoyl chloride in the presence of a base, followed by acidification to form the acid.
Industrial Production Methods:
- Industrially, this compound is produced similarly to the biochemical reaction where glycine is acylated with benzoyl chloride in the presence of a base, followed by acidification .
Types of Reactions:
Hydrolysis: this compound is readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine.
Reaction with Nitrous Acid: Converts this compound into benzoyl glycolic acid.
Reaction with Hydrazine: Its ethyl ester reacts with hydrazine to form hippuryl hydrazine, which was used by Theodor Curtius for the preparation of hydrazoic acid.
Common Reagents and Conditions:
Hot Caustic Alkalis: Used for hydrolysis.
Nitrous Acid: Used for conversion to benzoyl glycolic acid.
Hydrazine: Used for the formation of hippuryl hydrazine.
Major Products:
Benzoic Acid and Glycine: From hydrolysis.
Benzoyl Glycolic Acid: From reaction with nitrous acid.
Hippuryl Hydrazine: From reaction with hydrazine.
Mechanism of Action
Target of Action
Hippuric acid is a metabolite resulting from the hepatic glycine conjugation of benzoic acid (BA) or from the gut bacterial metabolism of phenylalanine . It is a normal component of urine and is typically increased with increased consumption of phenolic compounds .
Mode of Action
This compound is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may be formed from the essential amino acid phenylalanine through at least two pathways .
Biochemical Pathways
Phenylalanine undergoes biotransformation to form an alpha-keto acid, phenylpyruvic acid, which can tautomerize to a reactive enol . The benzylic carbon is reactive which undergoes peroxidation followed by the competing pathways to either react with the alpha carbon subsequently form an dioxetanol intermediate followed by formation of oxalic acid and benzaldehyde, or, peroxidation can react with the carboxyl group to form an alpha-keto-beta-peroxylactone intermediate followed by formation of carbon monoxide, carbon dioxide, and benzaldehyde . Alternatively, under certain conditions, phenylpyruvic acid may undergo a redox mechanism, such as Iron (II) donating an electron, to directly release carbon dioxide, followed by carbon monoxide, for the formation of a stable toluene radical which is resolved by an antioxidant such as ascorbate .
Pharmacokinetics
It is known that the acid portions of methenamine salts (this compound, mandelic acid) have some nonspecific antibacterial activity and may enhance the liberation of formaldehyde from methenamine in vivo by maintaining urinary acidity . This compound may accumulate with severe renal impairment .
Result of Action
At high concentrations, this compound may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 (NRF2) transcription factor, which is responsible for the expression of antioxidant enzymes . It can also induce massive mitochondrial reactive oxygen species (ROS) production and synthesis of miR-92a, a mediator involved in atherosclerosis related to chronic kidney disease (CKD) .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the levels of this compound rise with the consumption of phenolic compounds such as in fruit juice, tea, and wine . The phenols are first converted to benzoic acid, and then to this compound and excreted in urine . High concentrations of this compound may also indicate a toluene intoxication . This compound is at the crossroads between diet, gut microbiota, liver, and kidney function .
Biochemical Analysis
Biochemical Properties
Biochemically, hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may be formed from the essential amino acid phenylalanine through at least two pathways .
Cellular Effects
At high concentrations, this compound may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 (NRF2) transcription factor, which is responsible for the expression of antioxidant enzymes . It can also induce massive mitochondrial reactive oxygen species (ROS) production and synthesis of miR-92a, a mediator involved in atherosclerosis related to chronic kidney disease (CKD) .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of benzoic acid to benzoyl CoA, an acylating agent . This is followed by the formation of this compound from the essential amino acid phenylalanine through at least two pathways . These pathways involve the biotransformation of phenylalanine to form an alpha-keto acid, phenylpyruvic acid, which can tautomerize to a reactive enol .
Temporal Effects in Laboratory Settings
It is known that the excretion of this compound tends to increase with aging . Subjects with chronic kidney disease exhibit reduced this compound clearance, with this compound retention that may exert toxic effects on the circulation, brain, and kidneys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may also be formed from the essential amino acid phenylalanine through at least two pathways .
Transport and Distribution
It is known that it is formed in the liver, intestine, and kidneys , suggesting that it may be transported and distributed within these organs.
Subcellular Localization
Given that it is formed in the liver, intestine, and kidneys , it is likely that it is localized within the cells of these organs.
Scientific Research Applications
Hippuric acid has a wide range of applications in scientific research:
Nutritional Research: Used to estimate habitual fruit and vegetable intake, especially in children and patients with metabolic diseases.
Biomarker of Aging: Proposed as a biomarker of aging due to its levels in plasma and urine being influenced by age-related conditions such as frailty, sarcopenia, and cognitive impairment.
Bone Development: Functions as a receptor for specific phenolic acids, promoting bone development and protecting against degeneration.
Cell Biology and Chemical Biology: Used to study cell biology, bioactive small molecules, amino acid derivatives, peptide synthesis, and chemical synthesis.
Comparison with Similar Compounds
Aminohippuric Acid: A derivative used to measure effective renal plasma flow and functional capacity of the renal excretory system.
Benzoylglycine: Another name for this compound itself.
Uniqueness:
- This compound is unique in its formation from benzoic acid and glycine and its presence in the urine of herbivorous animals. It serves as a biomarker for various physiological and pathological conditions, making it valuable in both clinical and research settings .
Properties
IUPAC Name |
2-benzamidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Record name | hippuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hippuric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt) | |
Record name | Hippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046073 | |
Record name | Hippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |
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Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Hippuric acid | |
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Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.75 mg/mL | |
Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000076 [mmHg] | |
Record name | Hippuric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14666 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
495-69-2 | |
Record name | Hippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hippuric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16842 | |
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Record name | Hippuric acid | |
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Record name | Hippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |
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Record name | Hippuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.098 | |
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Record name | HIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE0865N2ET | |
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Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 191 °C | |
Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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